2-(1,3-benzodioxol-5-yl)-6-methyl-4-quinolinecarboxamide -

2-(1,3-benzodioxol-5-yl)-6-methyl-4-quinolinecarboxamide

Catalog Number: EVT-4863073
CAS Number:
Molecular Formula: C18H14N2O3
Molecular Weight: 306.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

1-(1,3-Benzodioxol-5-yl)-2-(methylamino)butane (MBDB)

  • Compound Description: MBDB is a psychoactive drug and a serotonin-releasing agent. Research suggests it increases the secretion of several hormones, including adrenal corticotrophin (ACTH), corticosterone, prolactin, and renin, partially by stimulating serotonergic neurotransmission [].

5-Methoxy-6-methyl-2-aminoindan (MMAI)

  • Compound Description: MMAI is another serotonin-releasing agent that influences hormone secretion, particularly increasing plasma ACTH, corticosterone, prolactin, renin, and oxytocin levels []. Studies suggest its behavioral pharmacology shares similarities with MDMA-like compounds [].

p-Methylthioamphetamine (MTA)

  • Compound Description: MTA is a psychoactive drug known for its serotonin-releasing properties []. Research indicates it can increase the secretion of hormones like ACTH, corticosterone, prolactin, renin, and oxytocin, with potential involvement of both serotonergic and other uncharacterized mechanisms [].

(+)-N-methyl-1-(1,3-benzodioxol-5-yl)-2-butanamine ((+)-MBDB)

  • Compound Description: (+)-MBDB is the alpha-ethyl homolog of MDMA, exhibiting stimulus properties akin to MDMA-like compounds. It shows a distinct behavioral profile compared to hallucinogens or stimulants [].

5,6-Methylenedioxy-2-aminoindan

  • Compound Description: This compound is a non-neurotoxic rigid analog of MDMA. It demonstrates substitution for MDMA in behavioral studies but does not exhibit the same neurotoxic potential, making it a valuable tool for investigating MDMA-like activity without the associated toxicity [].

5,6-Methylenedioxy-2-methylminoindan

  • Compound Description: This is the N-methyl derivative of 5,6-methylenedioxy-2-aminoindan, displaying similar entactogen-like discriminative stimulus properties. It contributes to understanding structure-activity relationships within this chemical class [].

SSR240612 [(2R)-2-[((3R)-3-(1,3-Benzodioxol-5-yl)-3-{[(6-methoxy-2-naphthyl)sulfonyl]amino}propanoyl)amino]-3-(4-{[2R,6S)-2,6-dimethylpiperidinyl]methyl}phenyl)-N-isopropyl-N-methylpropanamide Hydrochloride]

  • Compound Description: SSR240612 is a potent, orally active, and selective non-peptide antagonist of the bradykinin B1 receptor []. It exhibits a range of pharmacological effects, including inhibition of bradykinin-induced responses and anti-inflammatory properties.

1-(1,3-Benzodioxol-5-yl-carbo-nyl) piperidine

  • Compound Description: This compound acts as a positive allosteric modulator of the α-amino-3-hydroxy-5-methyl-4-isoxazole propionic acid (AMPA) receptor []. Studies indicate it can enhance swimming endurance and facilitate recovery from fatigue in mice, potentially through influencing energy metabolism and antioxidant enzyme activity.

1-[(1,3-benzodioxol-5-yl)methyl]-7-iodo-2,3-dihydroindole

  • Compound Description: This compound serves as a reactant in biaryl coupling reactions utilizing palladium reagents, yielding products with potential applications in organic synthesis [].

Properties

Product Name

2-(1,3-benzodioxol-5-yl)-6-methyl-4-quinolinecarboxamide

IUPAC Name

2-(1,3-benzodioxol-5-yl)-6-methylquinoline-4-carboxamide

Molecular Formula

C18H14N2O3

Molecular Weight

306.3 g/mol

InChI

InChI=1S/C18H14N2O3/c1-10-2-4-14-12(6-10)13(18(19)21)8-15(20-14)11-3-5-16-17(7-11)23-9-22-16/h2-8H,9H2,1H3,(H2,19,21)

InChI Key

LAZWWNVHLOBGLW-UHFFFAOYSA-N

SMILES

CC1=CC2=C(C=C1)N=C(C=C2C(=O)N)C3=CC4=C(C=C3)OCO4

Canonical SMILES

CC1=CC2=C(C=C1)N=C(C=C2C(=O)N)C3=CC4=C(C=C3)OCO4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.